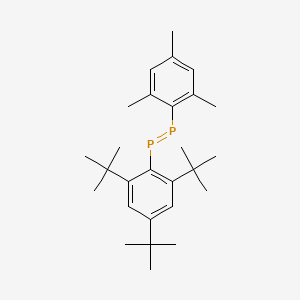
Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene is an organophosphorus compound with the molecular formula C27H40P2 and a molecular weight of 426.5540 . This compound is notable for its phosphorus-phosphorus double bond (P=P), which is stabilized by the steric hindrance provided by the mesityl and 2,4,6-tri-tert-butylphenyl groups .
Preparation Methods
The synthesis of Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphonous dichloride with magnesium in a Grignard-type reaction . This method is effective due to the steric protection provided by the bulky substituents, which stabilize the otherwise reactive P=P bond
Chemical Reactions Analysis
Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene undergoes various chemical reactions, including photoirradiation, which leads to the formation of 1,2-bis(2,4,6-tri-tert-butylphenyl)diphosphene via a cyclotetraphosphane intermediate . The compound can also participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are not extensively detailed in the literature .
Scientific Research Applications
Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene has several scientific research applications, particularly in the field of organophosphorus chemistry. It is used to study the properties and reactivity of low-coordinate phosphorus compounds, which are of interest due to their unique bonding and electronic characteristics . Additionally, this compound serves as a model for understanding the behavior of P=P bonds in various chemical environments .
Mechanism of Action
The mechanism of action for Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene involves the stabilization of the P=P bond by the steric hindrance provided by the mesityl and 2,4,6-tri-tert-butylphenyl groups . This stabilization allows the compound to maintain its double-bond character, which is crucial for its reactivity and applications in research .
Comparison with Similar Compounds
Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene is unique among organophosphorus compounds due to its combination of steric protection and the presence of a P=P bond. Similar compounds include bis(2,4,6-tri-tert-butylphenyl)diphosphene, which also features a P=P bond stabilized by bulky substituents . Other related compounds include 1-phosphaethene, 1,3-diphosphaallene, and 3,4-diphosphinidenecyclobutene, all of which exhibit unique bonding and electronic properties due to their low-coordinate phosphorus atoms .
Properties
CAS No. |
85028-86-0 |
|---|---|
Molecular Formula |
C27H40P2 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(2,4,6-tritert-butylphenyl)-(2,4,6-trimethylphenyl)phosphanylidenephosphane |
InChI |
InChI=1S/C27H40P2/c1-17-13-18(2)23(19(3)14-17)28-29-24-21(26(7,8)9)15-20(25(4,5)6)16-22(24)27(10,11)12/h13-16H,1-12H3 |
InChI Key |
KDQLINDARPDOEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P=PC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















